

L-Lysine-¹³C₆ Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *L-Lysine-13C dihydrochloride*

Cat. No.: *B12415222*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, applications, and relevant biological pathways of L-Lysine-¹³C₆ dihydrochloride. This stable isotope-labeled amino acid is a critical tool in quantitative proteomics, metabolic research, and as an internal standard for mass spectrometry-based analysis.

Core Chemical and Physical Properties

L-Lysine-¹³C₆ dihydrochloride is a stable isotope-labeled form of the essential amino acid L-lysine, where all six carbon atoms have been replaced with the ¹³C isotope. This isotopic enrichment allows for its differentiation from its natural, lighter counterpart by mass spectrometry.

Table 1: General Chemical Properties

Property	Value
Chemical Name	(S)-2,6-Diaminohexanoic- ¹³ C ₆ acid dihydrochloride
Synonyms	L-Lysine- ¹³ C ₆ ·2HCl, [¹³ C ₆]-L-Lysine dihydrochloride
Molecular Formula	¹³ C ₆ H ₁₄ N ₂ O ₂ · 2HCl
Molecular Weight	225.07 g/mol [1][2][3]
CAS Number (Labeled)	201740-81-0[4]
CAS Number (Unlabeled)	657-26-1[1][2][3]

Table 2: Physical and Chemical Specifications

Specification	Value	Source
Isotopic Purity	≥99 atom % ¹³ C	Cambridge Isotope Laboratories, Sigma-Aldrich
Chemical Purity	≥98%	Cambridge Isotope Laboratories
Appearance	White to off-white solid	General knowledge
Solubility	Soluble in water.	General knowledge
Storage	Store at room temperature, protected from light and moisture. For solutions, store at -20°C for up to 1 month or -80°C for up to 6 months.[5][6]	MedChemExpress

Applications in Research

The primary utility of L-Lysine-¹³C₆ dihydrochloride lies in its application as a tracer and internal standard in mass spectrometry-based quantitative analysis.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics. In a typical SILAC experiment, two cell populations are cultured in media that are identical except for the isotopic form of a specific amino acid. One population is grown in "light" medium containing the natural amino acid (e.g., $^{12}\text{C}_6$ -L-lysine), while the other is grown in "heavy" medium containing the stable isotope-labeled amino acid (e.g., $^{13}\text{C}_6$ -L-lysine).

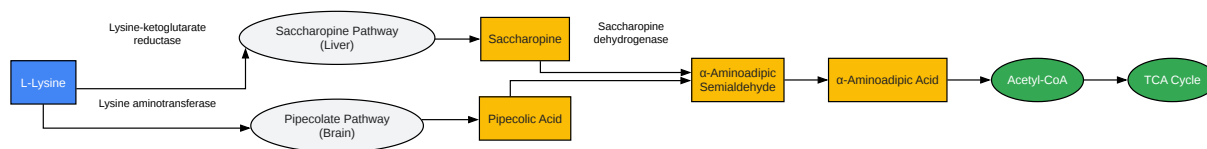
After several cell divisions, the labeled amino acid is fully incorporated into the proteome of the "heavy" cell population. The two cell populations can then be subjected to different experimental conditions. Subsequently, the protein lysates from both populations are combined, digested (typically with trypsin, which cleaves after lysine and arginine residues), and analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides allows for the accurate relative quantification of proteins between the two samples.

Internal Standard for Mass Spectrometry

L-Lysine- $^{13}\text{C}_6$ dihydrochloride is an ideal internal standard for the quantification of L-lysine in various biological samples, such as plasma, serum, and cell extracts, using liquid chromatography-mass spectrometry (LC-MS).^{[5][7]} As an internal standard, it is added to the sample at a known concentration at the beginning of the sample preparation process. Because it is chemically identical to the analyte of interest (unlabeled lysine), it experiences the same extraction efficiency, ionization suppression or enhancement, and fragmentation behavior in the mass spectrometer. This co-elution and similar behavior allow for the correction of variations during sample preparation and analysis, leading to highly accurate and precise quantification.

Lysine Metabolic and Signaling Pathways

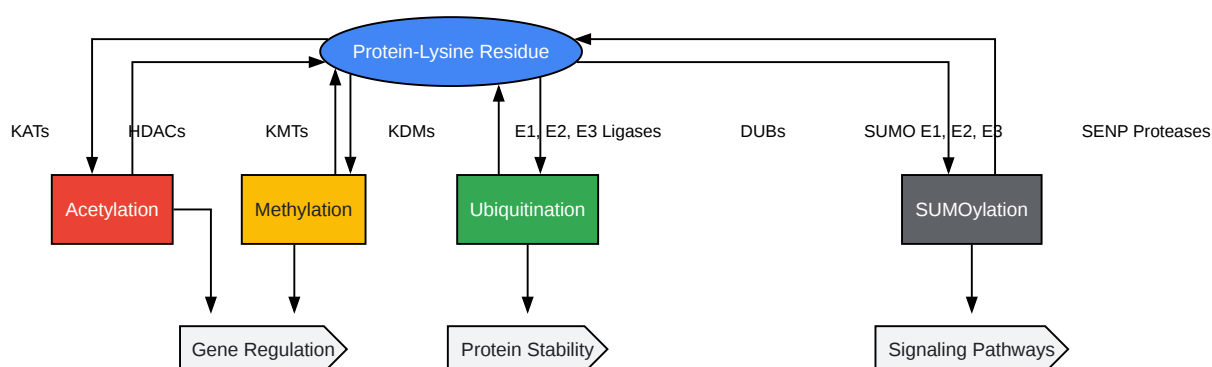
L-lysine is an essential amino acid, meaning it cannot be synthesized by humans and must be obtained from the diet. It plays a crucial role in protein synthesis and various metabolic pathways. The catabolism of lysine primarily occurs through two main pathways: the saccharopine pathway and the pipecolate pathway.^{[4][8][9]}



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Figure 1: Simplified diagram of the major lysine catabolic pathways.

Furthermore, the epsilon-amino group of lysine residues in proteins is a target for a wide array of post-translational modifications (PTMs), which play a critical role in regulating cellular signaling, gene expression, and protein stability.[7] These modifications include acetylation, methylation, ubiquitination, and SUMOylation. The use of stable isotope-labeled lysine allows researchers to trace the dynamics of these modifications.



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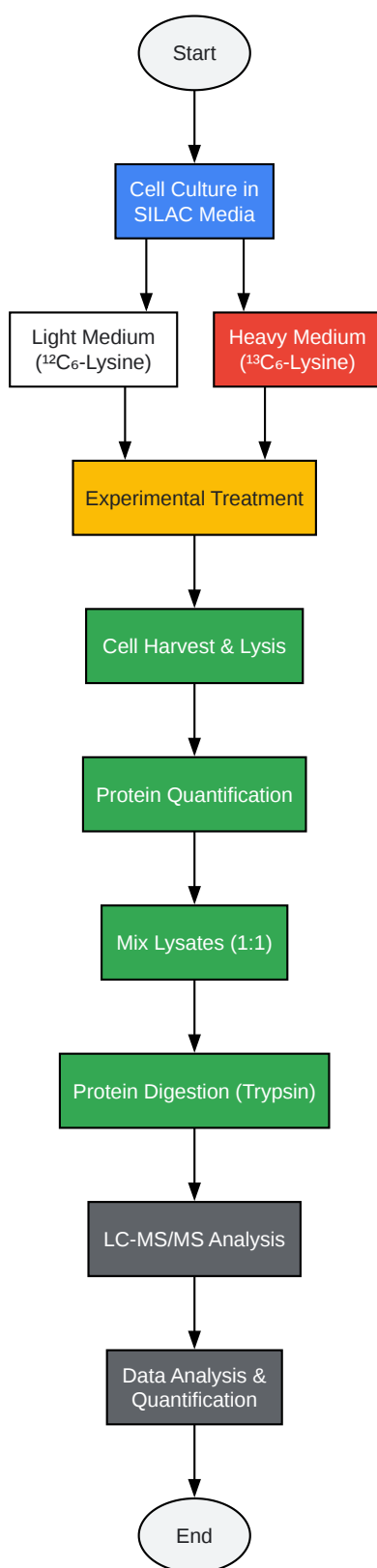
Figure 2: Major post-translational modifications of lysine residues and their cellular impact.

Experimental Protocols

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol provides a general workflow for a SILAC experiment using L-Lysine- $^{13}\text{C}_6$ dihydrochloride. Optimization may be required for specific cell lines and experimental conditions.

Workflow Diagram



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Figure 3: General experimental workflow for a SILAC experiment.

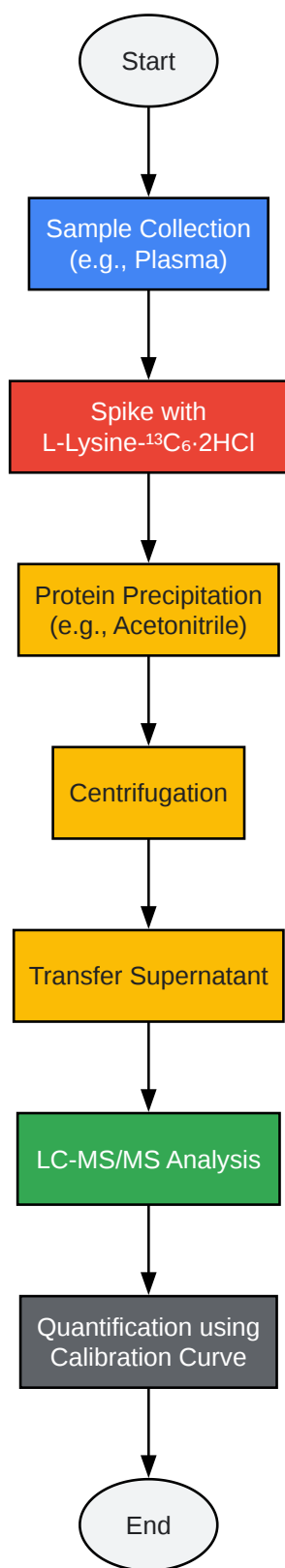
Methodology

- **Media Preparation:** Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) lacking L-lysine and L-arginine. For the "light" medium, supplement with unlabeled L-lysine and L-arginine to their normal concentrations. For the "heavy" medium, supplement with L-Lysine- $^{13}\text{C}_6$ dihydrochloride and, if desired for double labeling, a heavy isotope version of L-arginine (e.g., L-Arginine- $^{13}\text{C}_6,^{15}\text{N}_4$ hydrochloride). A typical concentration for L-Lysine dihydrochloride in RPMI 1640 is approximately 73 mg/L.
- **Cell Culture and Labeling:** Culture two populations of the same cell line. One population is grown in the "light" medium, and the other in the "heavy" medium. Cells should be cultured for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acids.
- **Experimental Treatment:** Once labeling is complete, apply the desired experimental treatment to one of the cell populations while the other serves as a control.
- **Cell Lysis and Protein Extraction:** Harvest both cell populations separately and lyse the cells using a suitable lysis buffer to extract the proteins.
- **Protein Quantification:** Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA assay).
- **Sample Mixing:** Combine equal amounts of protein from the "light" and "heavy" cell lysates.
- **Protein Digestion:** Perform in-solution or in-gel digestion of the combined protein mixture using trypsin.
- **LC-MS/MS Analysis:** Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" to "light" peptide pairs. This ratio reflects the relative abundance of the corresponding protein in the two samples.

Protocol 2: Quantification of L-Lysine using L-Lysine-¹³C₆ Dihydrochloride as an Internal Standard

This protocol outlines a general procedure for the quantification of L-lysine in a biological matrix (e.g., plasma) by LC-MS/MS.

Workflow Diagram



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Figure 4: General workflow for L-lysine quantification using an internal standard.

Methodology

- **Preparation of Internal Standard Stock Solution:** Prepare a stock solution of L-Lysine- $^{13}\text{C}_6$ dihydrochloride in a suitable solvent (e.g., water or a mild acidic solution) at a concentration of, for example, 1 mg/mL.
- **Preparation of Working Internal Standard Solution:** Dilute the stock solution to a working concentration. The final concentration in the sample should be comparable to the expected concentration of the endogenous L-lysine.
- **Sample Preparation:**
 - To a known volume of the biological sample (e.g., 100 μL of plasma), add a precise volume of the working internal standard solution.
 - Perform protein precipitation by adding a solvent such as acetonitrile (e.g., 400 μL).
 - Vortex the mixture and then centrifuge to pellet the precipitated proteins.
 - Transfer the supernatant to a clean tube for analysis.
- **Calibration Curve Preparation:** Prepare a series of calibration standards containing known concentrations of unlabeled L-lysine and a constant concentration of the L-Lysine- $^{13}\text{C}_6$ dihydrochloride internal standard. Process these standards in the same manner as the samples.
- **LC-MS/MS Analysis:**
 - Inject the prepared samples and calibration standards onto an appropriate LC column (e.g., a C18 or HILIC column) for separation.
 - Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the transitions for both unlabeled L-lysine and L-Lysine- $^{13}\text{C}_6$.
- **Data Analysis:**
 - Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte for the calibration standards.

- Determine the concentration of L-lysine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

L-Lysine- $^{13}\text{C}_6$ dihydrochloride is an indispensable tool for modern biological and biomedical research. Its application in SILAC has revolutionized quantitative proteomics, enabling the large-scale analysis of protein expression changes. Furthermore, its use as an internal standard in mass spectrometry provides the accuracy and precision required for metabolomic studies and clinical diagnostics. A thorough understanding of its chemical properties and the appropriate experimental design is crucial for obtaining reliable and meaningful results.

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